Cas no 4387-36-4 (2-Iodobenzonitrile)

2-Iodobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Iodobenzonitrile
- o-Iodobenzonitrile
- 1-Cyano-2-iodobenzene
- 2-acetylbenzonitrile
- 2-cyano-1-iodobenzene
- 2-iodobenzenecarbonitrile
- Benzonitrile,2-iodo
- ortho-iodobenzonitrile
- Benzonitrile, 2-iodo-
- iodobenzonitrile
- 2-cyanoiodobenzene
- o-Cyanophenyl iodide
- 2-Cyanophenyl iodide
- 2-Iodophenyl cyanide
- PubChem3932
- KSC235M8D
- JDDAFHUEOVUDFJ-UHFFFAOYSA-N
- WT1370
- SBB0
- Z57899723
- 4387-36-4
- DTXSID40374757
- 2-Iodobenzonitrile, 97%
- AM20040480
- PS-7743
- I0659
- AE-641/03255019
- NS00122469
- SCHEMBL365279
- A7018
- AKOS015853870
- EN300-59601
- CS-W010392
- MFCD00079761
- AC-1185
- SY004938
- FT-0612668
- 2-Iodobenzonitrile,98%
- DTXCID20325787
- 1-Cyano-2-iodobenzene; 2-Cyanophenyl Iodide; 2-Iodophenyl Cyanide; o-Cyanophenyl Iodide; o-Iodobenzonitrile
- DB-014124
-
- MDL: MFCD00079761
- インチ: 1S/C7H4IN/c8-7-4-2-1-3-6(7)5-9/h1-4H
- InChIKey: JDDAFHUEOVUDFJ-UHFFFAOYSA-N
- ほほえんだ: IC1=C([H])C([H])=C([H])C([H])=C1C#N
計算された属性
- せいみつぶんしりょう: 228.93885g/mol
- ひょうめんでんか: 0
- XLogP3: 2.5
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 0
- どういたいしつりょう: 228.93885g/mol
- 単一同位体質量: 228.93885g/mol
- 水素結合トポロジー分子極性表面積: 23.8Ų
- 重原子数: 9
- 複雑さ: 135
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: イエローソリッド
- 密度みつど: 1.9100
- ゆうかいてん: 53.0 to 57.0 deg-C
- ふってん: 147°C/15mmHg(lit.)
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c - 屈折率: 1.66
- PSA: 23.79000
- LogP: 2.16288
- ようかいせい: 自信がない
- かんど: 光に敏感
2-Iodobenzonitrile セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H302,H319
- 警告文: P305+P351+P338
- 危険物輸送番号:3439
- WGKドイツ:3
- 危険カテゴリコード: 22-36
- セキュリティの説明: S26-S36/37/39
-
危険物標識:
- 包装グループ:III
- 危険レベル:IRRITANT-HARMFUL
- リスク用語:R20/21/22
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Room Temperature
2-Iodobenzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-Iodobenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0659-1g |
2-Iodobenzonitrile |
4387-36-4 | 98.0%(GC) | 1g |
¥250.0 | 2022-05-30 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018080-5g |
2-Iodobenzonitrile |
4387-36-4 | 99% | 5g |
¥44 | 2024-05-23 | |
Enamine | EN300-59601-0.05g |
2-iodobenzonitrile |
4387-36-4 | 95% | 0.05g |
$19.0 | 2023-05-03 | |
Enamine | EN300-59601-100.0g |
2-iodobenzonitrile |
4387-36-4 | 95% | 100g |
$173.0 | 2023-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032713-500g |
2-Iodobenzonitrile |
4387-36-4 | 98% | 500g |
¥2701.00 | 2024-05-13 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I811673-5g |
2-Iodobenzonitrile |
4387-36-4 | 99% | 5g |
¥92.00 | 2022-01-11 | |
Enamine | EN300-59601-10.0g |
2-iodobenzonitrile |
4387-36-4 | 95% | 10g |
$35.0 | 2023-05-03 | |
eNovation Chemicals LLC | D389357-5g |
2-Iodobenzonitrile |
4387-36-4 | 97% | 5g |
$105 | 2024-05-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I130037-25g |
2-Iodobenzonitrile |
4387-36-4 | 97% | 25g |
¥136.90 | 2023-09-02 | |
eNovation Chemicals LLC | D503747-50g |
2-Iodobenzonitrile |
4387-36-4 | >95% | 50g |
$450 | 2024-05-24 |
2-Iodobenzonitrile サプライヤー
2-Iodobenzonitrile 関連文献
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Felix Bacher,Christopher Wittmann,Márta Nové,Gabriella Spengler,Ma?gorzata A. Mar?,Eva A. Enyedy,Denisa Darvasiová,Peter Rapta,Thomas Reiner,Vladimir B. Arion Dalton Trans. 2019 48 10464
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Zhenzhu Hu,Yuhang Wang,Peng Ma,Jianhui Wang,Guiyan Liu New J. Chem. 2022 46 11108
-
Tobias D. Bluemke,William Clegg,Pablo García-Alvarez,Alan R. Kennedy,Konrad Koszinowski,Matthew D. McCall,Luca Russo,Eva Hevia Chem. Sci. 2014 5 3552
-
Hakan Usta,Dilek Alimli,Resul Ozdemir,Emine Tekin,Fahri Alkan,Rifat Kacar,Ahu Galen Altas,Salih Dabak,Ay?e Gül Gürek,Evren Mutlugun,Ahmet Faruk Yazici,Ayse Can J. Mater. Chem. C 2020 8 8047
-
Nikki?L. Sloan,Sajinder K. Luthra,Graeme McRobbie,Sally L. Pimlott,Andrew Sutherland RSC Adv. 2017 7 54881
-
Eliott Le Du,Jér?me Waser Chem. Commun. 2023 59 1589
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Babak Karimi,Asghar Zamani,Fariborz Mansouri RSC Adv. 2014 4 57639
-
Kosuke Namba,Ayumi Osawa,Akira Nakayama,Akane Mera,Fumi Tano,Yoshiro Chuman,Eri Sakuda,Tetsuya Taketsugu,Kazuyasu Sakaguchi,Noboru Kitamura,Keiji Tanino Chem. Sci. 2015 6 1083
-
Takanori Ochi,Yoshihiro Yamaguchi,Tateaki Wakamiya,Yoshio Matsubara,Zen-ichi Yoshida Org. Biomol. Chem. 2008 6 1222
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10. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazonesYing Yang,Zi-Lin Hu,Ren-Hao Li,Yi-Hui Chen,Zhuang-Ping Zhan Org. Biomol. Chem. 2018 16 197
2-Iodobenzonitrileに関する追加情報
2-Iodobenzonitrile (CAS No. 4387-36-4): A Comprehensive Overview
2-Iodobenzonitrile, also known by its CAS registry number CAS No. 4387-36-4, is a chemical compound with the molecular formula C7H5IN. This compound belongs to the class of aryl nitriles, where a nitrile group (-CN) is attached to an aromatic ring substituted with an iodine atom at the ortho position. The structure of 2-Iodobenzonitrile is characterized by a benzene ring with an iodine atom at position 2 and a nitrile group at position 1, making it a valuable intermediate in organic synthesis.
The synthesis of 2-Iodobenzonitrile typically involves the substitution of an iodide onto a benzene ring that already bears a nitrile group. This can be achieved through various methods, including Sandmeyer-type reactions or nucleophilic aromatic substitution, depending on the starting materials and reaction conditions. The presence of the electron-withdrawing nitrile group facilitates the substitution reaction by activating the aromatic ring toward electrophilic or nucleophilic attack.
2-Iodobenzonitrile has been widely studied for its applications in organic chemistry, particularly in the synthesis of heterocyclic compounds and biologically active molecules. Recent research has highlighted its utility as a key intermediate in the construction of complex aromatic systems, such as pyridines, quinolones, and isoquinolines. For instance, studies have demonstrated that 2-Iodobenzonitrile can undergo cyclization reactions under specific conditions to form fused-ring systems with potential pharmacological activity.
In terms of physical properties, 2-Iodobenzonitrile is a crystalline solid with a melting point around 105°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. The compound is stable under normal storage conditions but should be protected from moisture and light to prevent degradation.
The reactivity of 2-Iodobenzonitrile is influenced by both the electron-withdrawing nitrile group and the iodine substituent. The nitrile group directs incoming electrophiles to the para position, while the iodine atom can act as a leaving group in substitution reactions. This dual functionality makes CAS No. 4387-36-4 a versatile building block in organic synthesis.
In recent years, there has been growing interest in exploring the biological activity of derivatives of 2-Iodobenzonitrile. For example, researchers have investigated its role as a precursor to compounds with potential anti-inflammatory or anticancer properties. One study reported that derivatives synthesized from CAS No. 4387-36-4 exhibited significant inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting their potential as lead compounds for drug development.
The use of CAS No. 4387-36-4 in materials science has also been explored. Its ability to undergo various coupling reactions has led to its application in the synthesis of functional polymers and hybrid materials. For instance, researchers have utilized it as a monomer in polymerization reactions to create materials with tailored electronic properties.
In conclusion, CAS No. 4387-36-4 (2-Iodobenzonitrile) is a valuable compound with diverse applications in organic synthesis, drug discovery, and materials science. Its unique structure and reactivity make it an essential intermediate for constructing complex molecules and functional materials. As research continues to uncover new synthetic pathways and biological applications for this compound, its significance in chemical research is expected to grow further.
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